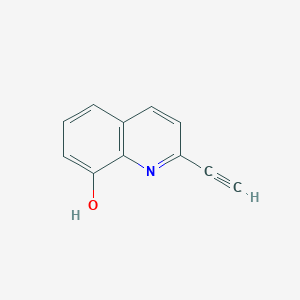
2-Ethynylquinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylquinolin-8-OL is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethynyl group at the 2-position and a hydroxyl group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinolin-8-OL can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For example, the Sonogashira coupling reaction can be employed to introduce the ethynyl group at the 2-position of the quinoline ring. This reaction typically involves the use of a palladium catalyst, copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions
Major Products:
- Oxidation products: Quinolin-8-one derivatives.
- Reduction products: Ethyl or vinyl derivatives.
- Substitution products: Various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Ethynylquinolin-8-OL has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethynylquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparaison Avec Des Composés Similaires
- Quinoline
- 8-Hydroxyquinoline
- 2-Ethylquinoline
- 2-Phenylquinoline
Comparison: 2-Ethynylquinolin-8-OL is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit enhanced anticancer and antimicrobial properties due to its ability to form stronger interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H7NO |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-ethynylquinolin-8-ol |
InChI |
InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H |
Clé InChI |
RKTJCSVBBJHTCK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC2=C(C=CC=C2O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


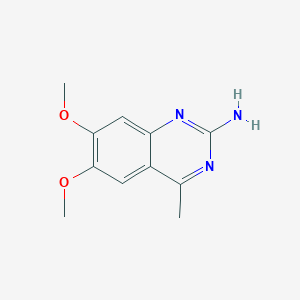
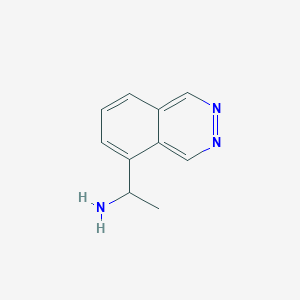
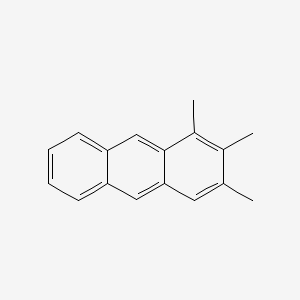
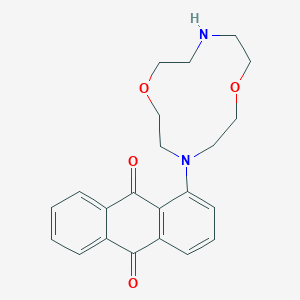
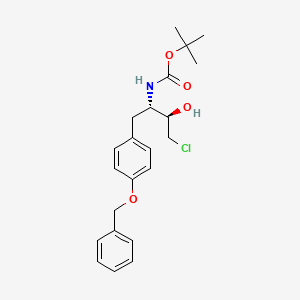
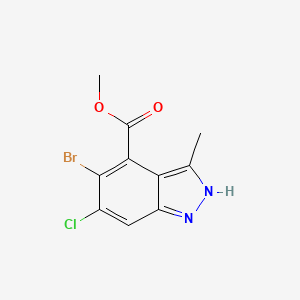
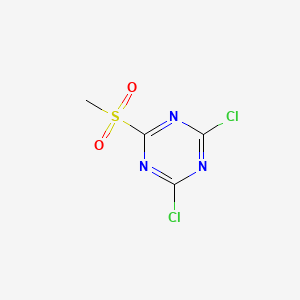
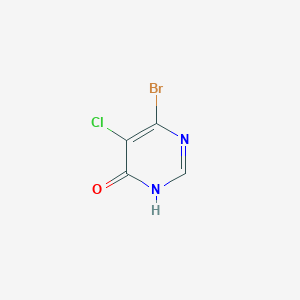
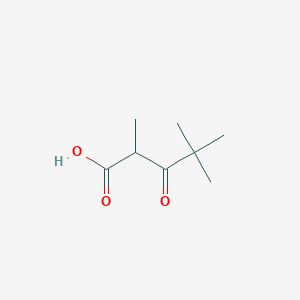
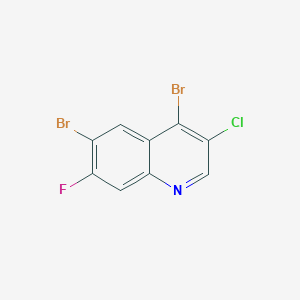
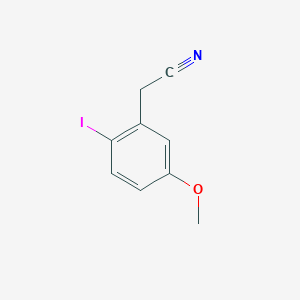
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
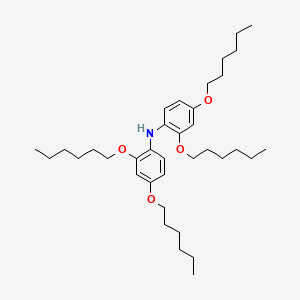
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
